3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
This compound features a bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, high-strain carbocycle increasingly used in medicinal chemistry as a bioisostere for tert-butyl or aromatic groups . The BCP core is substituted at position 1 with a carboxylic acid group and at position 3 with a Boc-protected azetidine moiety via a methylene linker. The tert-butoxycarbonyl (Boc) group enhances solubility and protects the azetidine amine during synthesis . The compound’s unique geometry and strain energy (~70 kcal/mol) contribute to metabolic stability and strong C-H bond dissociation energy (BDE) (~109.7 kcal/mol for analogous BCP derivatives) .
Properties
CAS No. |
2770359-83-4 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C15H23NO4/c1-13(2,3)20-12(19)16-5-10(6-16)4-14-7-15(8-14,9-14)11(17)18/h10H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
WCEQCQFIMWGPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of approximately 245.27 g/mol .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 2227205-20-9 |
| Purity | Typically >95% |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core through carbene insertion or radical addition, introduction of the azetidine ring via cyclization reactions, and protection with the Boc group using tert-butyl chloroformate .
Medicinal Chemistry Applications
Research indicates that this compound may exhibit significant biological activities, particularly in the fields of drug discovery and materials science.
Potential Activities:
- Antimicrobial Properties: The unique structure may provide a scaffold for developing new antibiotics targeting resistant bacteria .
- Antiviral Activity: Initial studies suggest potential efficacy against certain viral strains, although detailed mechanisms remain to be elucidated.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated derivatives of bicyclo[1.1.1]pentane compounds for their antibacterial properties against Staphylococcus aureus. The results indicated that modifications to the azetidine ring enhanced activity against resistant strains .
Study 2: Drug Development
In another investigation, researchers synthesized various Boc-protected azetidine derivatives to assess their pharmacokinetic properties. The findings demonstrated that specific modifications led to improved solubility and bioavailability, making these compounds promising candidates for further development .
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a pharmaceutical agent. The presence of the azetidine ring is significant because azetidines are known to exhibit various biological activities, including anti-cancer and anti-inflammatory properties. Research indicates that modifications to the azetidine structure can enhance bioactivity and selectivity for specific biological targets.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis. For instance, it can be used in:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group allows for protection during peptide coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions.
- Ligand Development : The bicyclic structure can be utilized in creating ligands for metal complexes, which are essential in catalysis and materials science.
Material Science
Due to its unique structural features, this compound may find applications in developing new materials with specific properties, such as:
- Polymers : Incorporating this compound into polymer backbones could lead to materials with improved mechanical properties or thermal stability.
- Nanotechnology : Its functional groups can be used to modify surfaces or create nanoscale structures for applications in electronics or drug delivery systems.
Case Studies
While specific case studies were not detailed in the search results, several research articles highlight the importance of azetidine derivatives in medicinal chemistry:
- Azetidine Derivatives as Anticancer Agents : Research has shown that azetidine derivatives exhibit cytotoxicity against various cancer cell lines. Modifying the azetidine structure can enhance potency and selectivity.
- Synthesis of Peptidomimetics : Studies have demonstrated that incorporating bicyclic structures into peptidomimetics can improve stability and bioavailability compared to linear peptides.
- Catalytic Applications : The compound's ability to act as a ligand has been explored in catalytic reactions, where it enhances reaction rates and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the BCP Core
The following table compares key derivatives of BCP-1-carboxylic acid with distinct substituents at position 3:
Key Observations :
- Azetidine vs.
- Protection Strategy : Boc groups () enhance solubility compared to Cbz () but are acid-labile, limiting stability in acidic environments.
Physicochemical and Spectroscopic Properties
- NMR Data :
- Solubility: Boc groups improve solubility in organic solvents (e.g., EtOAc, tert-butanol) compared to unprotected amines .
- Stability: The Boc group decomposes under acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis .
Preparation Methods
Photochemical [2+2] Cycloaddition
The bicyclo[1.1.1]pentane scaffold is synthesized via a photochemical [2+2] cycloaddition between [1.1.1]propellane and diacetyl under UV irradiation. This method, demonstrated for analogous structures, achieves gram-scale production with yields exceeding 70%.
Reaction Conditions
Haloform Reaction for Carboxylic Acid Formation
Following core assembly, the diketone intermediate undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This step employs sodium hypochlorite (NaOCl) in aqueous NaOH, achieving 85–90% conversion.
Boc Protection and Final Carboxylic Acid Formation
tert-Butoxycarbonyl (Boc) Protection
The azetidine amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Standard Conditions
Oxidation to Carboxylic Acid
The methyl ester precursor is hydrolyzed using LiOH in a THF/water mixture.
Optimized Protocol
Optimization and Scalability Considerations
Continuous Flow Synthesis
Photochemical steps benefit significantly from continuous flow systems, which enhance light penetration and reduce side reactions. A representative setup achieved 1 kg/day throughput with <5% deviation in yield.
Solvent and Catalyst Screening
Table 1: Solvent Effects on Azetidine Coupling
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 65 |
| DMSO | 10 | 60 |
| THF | 18 | 45 |
Polar aprotic solvents like DMF maximize nucleophilic substitution efficiency.
Table 2: Catalytic Approaches for Boc Protection
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| TEA | 25 | 95 |
| DMAP | 25 | 97 |
| None | 40 | 80 |
4-Dimethylaminopyridine (DMAP) marginally improves yields but adds purification complexity.
Q & A
What are the primary synthetic routes for constructing the bicyclo[1.1.1]pentane core in this compound?
The bicyclo[1.1.1]pentane core is typically synthesized via two main strategies:
- Carbene insertion : Reaction of bicyclo[1.1.0]butane with dichlorocarbene under photolytic conditions yields the strained core. This method requires precise control of reaction time and temperature to minimize side products .
- [1.1.1]Propellane activation : Radical or nucleophilic addition to [1.1.1]propellane generates the bicyclo[1.1.1]pentane scaffold. Radical initiators (e.g., AIBN) or Grignard reagents are used, with yields dependent on solvent polarity and steric hindrance .
Key optimization parameters : Reaction monitoring via GC-MS or HPLC is critical to detect intermediates like 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, which can indicate competing pathways .
How do steric and electronic effects influence substitution reactions at the azetidine ring?
The azetidine ring’s reactivity is modulated by:
- Steric hindrance : The Boc group at the 1-position restricts nucleophilic attack at the azetidine nitrogen, favoring substitution at the methylene bridge (C3 position).
- Electronic effects : Electron-withdrawing substituents on the bicyclo[1.1.1]pentane core (e.g., carboxylic acid) polarize the azetidine ring, enhancing electrophilicity at the methyl group.
Methodological insight : DFT calculations (e.g., PBE0/6-31++G(d,p)) predict regioselectivity in nucleophilic substitutions, validated experimentally by NMR tracking of deuterated analogs .
What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm bicyclo[1.1.1]pentane core rigidity (characteristic δ 1.8–2.2 ppm for bridgehead protons) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for azetidine substituents .
- HPLC-MS : Detects trace impurities (e.g., de-Boc byproducts) with a C18 column and acetonitrile/water gradient .
How does the Boc-protecting group impact the compound’s stability under acidic/basic conditions?
- Acidic conditions : The Boc group is cleaved via trifluoroacetic acid (TFA) in dichloromethane, generating a reactive azetidinium intermediate.
- Basic conditions : The bicyclo[1.1.1]pentane core remains stable, but prolonged exposure to NaOH (>1M) may hydrolyze the ester linkage in related analogs .
Contradiction note : While suggests Boc stability in mild bases, highlights unexpected ring-opening in bicyclo[1.1.1]pentane derivatives under similar conditions. Researchers should validate stability via controlled pH titrations .
What computational approaches predict the compound’s thermodynamic properties (e.g., acidity, bond dissociation energy)?
- Acidity (pKa) : G3 and G2 calculations align with experimental gas-phase acidities (ΔG ≈ 408.5 kcal/mol). The bicyclo[1.1.1]pentane core’s bridgehead C-H bond dissociation energy (109.7 kcal/mol) is exceptionally high due to hyperconjugation and strain .
- Reactivity prediction : Quantum theory of atoms in molecules (QTAIM) analyzes electron density shifts caused by substituents, guiding synthetic modifications .
How can researchers resolve contradictions in reported synthetic yields for bicyclo[1.1.1]pentane derivatives?
- Case study : reports 60–70% yields for azetidine coupling, while notes <40% yields for similar scaffolds.
- Resolution strategies :
What are the challenges in functionalizing the methylene bridge of the bicyclo[1.1.1]pentane core?
- Steric inaccessibility : The bridge’s rigid geometry limits reagent access. Solutions include:
Advanced tip : Isotopic labeling (e.g., F NMR with fluorinated analogs) tracks functionalization efficiency .
How do inductive effects from substituents modulate the compound’s electronic properties?
- Electron-withdrawing groups (EWGs) : The trifluoromethyl group in analogs (e.g., 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid) increases acidity by 2–3 pKa units via σ-hole polarization .
- Electron-donating groups (EDGs) : tert-Butyl groups stabilize cationic intermediates in azetidine ring-opening reactions .
Validation : Substituent effects are quantified using Hammett σ constants and correlated with reaction rates in SNAr mechanisms .
What strategies mitigate decomposition during Boc-deprotection?
- Low-temperature deprotection : Use TFA in DCM at −20°C to avoid azetidine ring degradation.
- Scavenger agents : Add triethylsilane to trap carbocation intermediates, reducing side-product formation .
Contradiction alert : notes Boc stability in weakly acidic conditions, but observes decomposition above 50°C. Pre-screening via TGA/DSC is advised .
How does the bicyclo[1.1.1]pentane scaffold enhance bioactivity in drug discovery?
- Rigidity : Mimics peptide bond geometry, improving target binding (e.g., protease inhibitors).
- Metabolic stability : Resistance to cytochrome P450 oxidation due to strained hydrocarbon framework.
Case study : Analogous compounds (e.g., 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid) show enhanced blood-brain barrier penetration in CNS drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
